

Trombodipine: An In-depth Technical Guide on Chemical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trombodipine**

Cat. No.: **B1199520**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known chemical properties and solubility of **Trombodipine** (also known as PCA-4230). It is intended for research and development purposes only. Detailed experimental data for some physicochemical properties of **Trombodipine** are not publicly available. In such instances, this guide provides established, standardized experimental protocols for their determination.

Introduction

Trombodipine, with the synonym PCA-4230, is recognized for its activity as an antithrombotic agent, primarily functioning through the inhibition of platelet aggregation.^{[1][2]} Its potential therapeutic applications have led to interest in its physicochemical properties, which are crucial for understanding its behavior in biological systems and for the development of suitable pharmaceutical formulations. This guide summarizes the available data on **Trombodipine's** chemical properties and solubility, and provides detailed methodologies for its characterization.

Chemical and Physical Properties

Trombodipine is a dihydropyridine derivative. While specific, experimentally determined physicochemical parameters such as pKa, logP, and melting point are not readily available in the public domain, its basic chemical identity has been established.

Property	Value	Source
IUPAC Name	3-O-ethyl 5-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]2,4,6-trimethyl-1,4-dydropyridine-3,5-dicarboxylate	[3]
Synonyms	PCA-4230	[1]
CAS Number	113658-85-8	[1]
Molecular Formula	C21H24N2O7S	[3]
Molecular Weight	448.49 g/mol	[3]
Canonical SMILES	CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCN2C(=O)C3=CC=C(C=C3S2(=O)=O)C)C	[3]
Predicted XlogP	2.2	[3]
pKa	Data not publicly available	
Melting Point	Data not publicly available	
Appearance	Data not publicly available	

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.

Solvent	Solubility	Notes	Source
DMSO	Soluble	For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be effective. Stock solutions in DMSO can be stored at -20°C for several months.	
Water		Data not publicly available	
Ethanol		Data not publicly available	
Physiological Buffers (e.g., PBS pH 7.4)		Data not publicly available	

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of **Trombodipine**.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of **Trombodipine** in a saturated solution at a specific temperature.

Materials:

- **Trombodipine**

- Purified water (Milli-Q or equivalent)
- Ethanol (99.9%)
- Phosphate-buffered saline (PBS), pH 7.4
- Orbital shaker or rotator
- Temperature-controlled incubator
- Centrifuge
- Analytical balance
- HPLC-UV system
- Calibrated pH meter

Procedure:

- An excess amount of **Trombodipine** is added to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed vial.
- The vials are placed in a temperature-controlled orbital shaker set at 25°C (or 37°C for physiological relevance) and agitated for 24-48 hours to ensure equilibrium is reached.
- After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.
- A sample of the supernatant is carefully withdrawn and centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to remove any remaining suspended particles.
- The clear supernatant is then carefully collected and diluted with an appropriate mobile phase for analysis.
- The concentration of **Trombodipine** in the diluted supernatant is quantified using a validated HPLC-UV method.

- The experiment is performed in triplicate for each solvent.

Determination of pKa (UV-Vis Spectrophotometry)

This method relies on the change in the UV-Vis absorbance spectrum of an ionizable compound as a function of pH.

Objective: To determine the acid dissociation constant (pKa) of **Trombodipine**.

Materials:

- **Trombodipine**
- UV-Vis spectrophotometer
- Series of buffers with a pH range covering the expected $pK_a \pm 2$ units
- 0.1 M HCl
- 0.1 M NaOH
- Calibrated pH meter

Procedure:

- A stock solution of **Trombodipine** is prepared in a suitable solvent (e.g., methanol or DMSO).
- A series of solutions are prepared by adding a small aliquot of the stock solution to a series of buffers of known pH. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pKa.
- The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
- The absorbance at a wavelength where the ionized and unionized forms of **Trombodipine** have different extinction coefficients is plotted against the pH.
- The pKa is determined from the resulting sigmoidal curve, where the pKa is the pH at the inflection point.

Determination of Octanol-Water Partition Coefficient (logP)

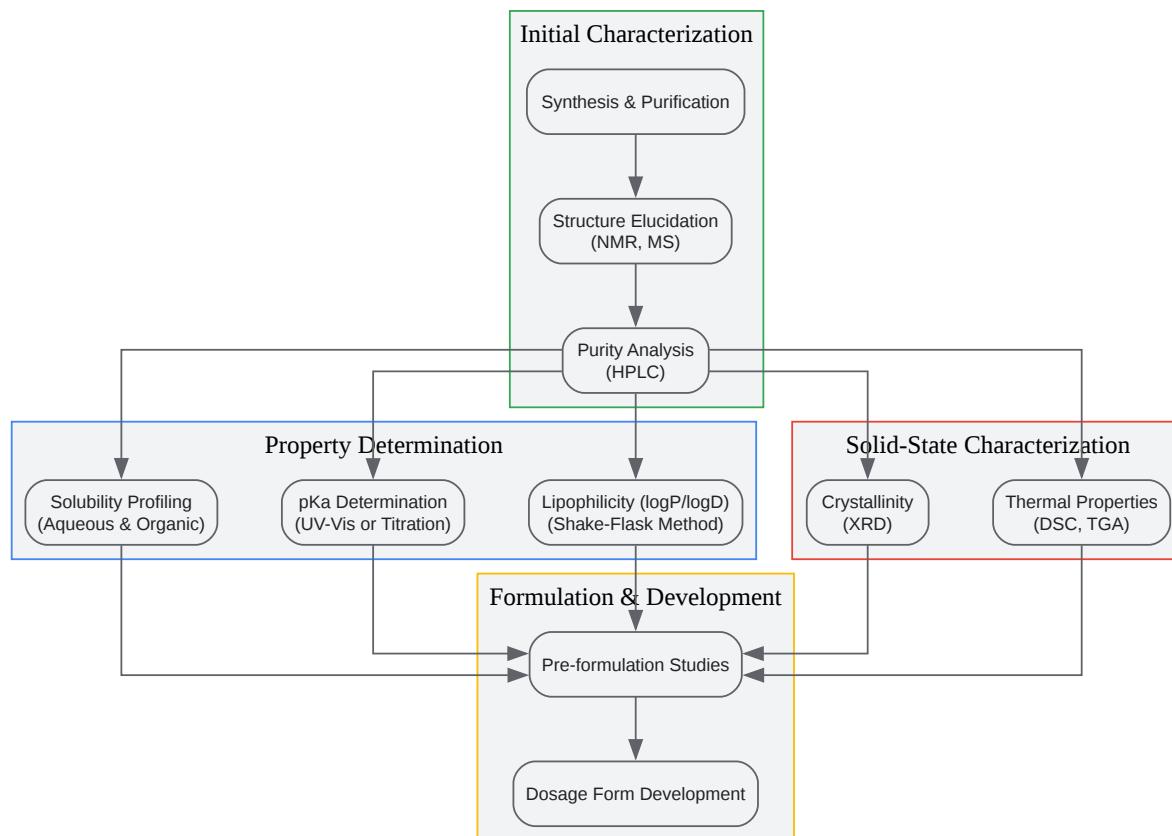
The shake-flask method is the traditional approach for the experimental determination of logP.

Objective: To determine the ratio of the concentration of **Trombodipine** in n-octanol versus water at equilibrium.

Materials:

- **Trombodipine**
- n-Octanol (pre-saturated with water)
- Purified water (pre-saturated with n-octanol)
- Orbital shaker
- Centrifuge
- HPLC-UV system

Procedure:


- A solution of **Trombodipine** is prepared in either water or n-octanol.
- Equal volumes of the **Trombodipine** solution and the other phase (n-octanol or water, respectively) are combined in a sealed vial.
- The vial is shaken for a sufficient time (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- A sample is carefully taken from both the aqueous and the n-octanol layers.
- The concentration of **Trombodipine** in each phase is determined by a validated HPLC-UV method.

- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Profiling Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like **Trombodipine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization of a Drug Candidate.

Representative Signaling Pathway for a Dihydropyridine Calcium Channel Blocker

As a dihydropyridine derivative, **Trombodipine** is expected to act as an L-type calcium channel blocker. The diagram below illustrates the general mechanism of action for this class of drugs in vascular smooth muscle cells.

[Click to download full resolution via product page](#)

Caption: General Signaling Pathway of Dihydropyridine Calcium Channel Blockers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β -Blocker drugs mediate calcium signaling in native central nervous system neurons by β -arrestin-biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Trombodipine (C₂₁H₂₄N₂O₇S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Trombodipine: An In-depth Technical Guide on Chemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199520#in-depth-chemical-properties-and-solubility-of-trombodipine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com